molecular formula C6H14O3 B079582 1,1,3-Trimethoxypropane CAS No. 14315-97-0

1,1,3-Trimethoxypropane

Cat. No. B079582
CAS RN: 14315-97-0
M. Wt: 134.17 g/mol
InChI Key: FKZYYYDRLJCHGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,1,3-Trimethoxypropane can be synthesized from glycerol in one step with good yield and selectivity through phase transfer catalysis. This method is highlighted by its efficiency and the use of glycerol, a readily available substance, as a precursor. The synthesis process is further optimized by controlling the reaction conditions, such as water content of the solvent and ventilation time, to achieve higher purity and yield of the compound (Sutter et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 1,1,3-Trimethoxypropane, such as trimethylenecyclopropane, has been determined through electron diffraction data. This analysis provides insights into the planarity and geometric parameters of the molecule, suggesting potential delocalization within these 3-member rings, which could affect its reactivity and physical properties (Dorko et al., 1968).

Chemical Reactions and Properties

1,1,3-Trimethoxypropane exhibits interesting reactivity patterns, including the ability to serve as a solvent for the reduction of various organic functional groups. Its low acute toxicity and lack of ecotoxicity make it a green solvent alternative for chemical transformations. This compound's versatility in chemical reactions underscores its potential in synthetic chemistry and industrial applications (Sutter et al., 2013).

Physical Properties Analysis

The physical properties of 1,1,3-Trimethoxypropane, such as density, viscosity, and vapor pressure, have not been extensively reported. However, its structural similarity to other glycerol-derived solvents suggests that it may exhibit favorable physical properties for applications as a solvent in CO2 absorption and other industrial processes, where such properties are crucial for efficient operation (Flowers et al., 2017).

Chemical Properties Analysis

The chemical properties of 1,1,3-Trimethoxypropane, particularly its interaction with CO2, position it as a potential "green" and nontoxic alternative to traditional solvents. Its structure, analogous to polyether solvents used in gas separation processes, suggests its utility in the Selexol process for the removal of CO2 and other acid gases, indicating its significance in environmental and sustainability-focused research (Flowers et al., 2017).

Scientific Research Applications

  • Low Toxicity Solvent : 1,2,3-TMP has been identified as a solvent with low acute toxicity, no skin sensitization, no mutagenicity, and no ecotoxicity in aquatic environments. This makes it a safer alternative for the reduction of organic functions using benign hydride sources (Sutter et al., 2013).

  • CO2 Absorption : It has potential as a physical solvent for CO2 absorption. Initial studies suggest that 1,2,3-TMP could be a "green" and nontoxic alternative to other solvents used in processes like the Selexol process for the removal of CO2 and other gases (Flowers et al., 2017).

  • Synthesis of Polymethine Dyes : It is involved in reactions with compounds like 3-(dicyanomethylidene)indan-1-one and 1,3-bis(dicyanomethylidene)indane to produce novel cation-anionic polymethine dyes (Krasnaya et al., 2007).

  • Alternative Solvent in Chemical Transformations : Its use as an alternative solvent in organic reactions such as transesterifications, organometallic reactions, carbon-carbon coupling reactions, and in etherification reactions by dehydrogenative alkylation has been explored (Sutter et al., 2013).

  • Gas Phase Reactivity Studies : Studies on the gas phase reactivity of 1,1,3-Trimethoxypropane with hydroxyl radicals have been conducted, providing insights into its behavior and reaction mechanisms in atmospheric conditions (Dagaut et al., 1989).

Safety And Hazards

1,1,3-Trimethoxypropane is classified as a flammable liquid and vapour. It can cause skin and eye irritation. It can also cause specific target organ toxicity through single exposure .

properties

IUPAC Name

1,1,3-trimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-7-5-4-6(8-2)9-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZYYYDRLJCHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074694
Record name Propane, 1,1,3-trimethoxy-
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3-Trimethoxypropane

CAS RN

14315-97-0
Record name 1,1,3-Trimethoxypropane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,3-trimethoxy-
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Record name 14315-97-0
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Record name Propane, 1,1,3-trimethoxy-
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Record name 1,1,3-Trimethoxypropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
ZA Krasnaya, EO Tret'yakova, SG Zlotin - Mendeleev Communications, 2006 - infona.pl
The reaction of alkylidenemalononitriles with β-dimethylaminoacrolein aminal unexpectedly results in (3-dimethylaminopropen-1-ylidene)malononitrile, whereas the reaction of 1-…
Number of citations: 8 www.infona.pl
ZA Krasnaya, EO Tret'yakova, SG Zlotin - Russian Chemical Bulletin, 2007 - Springer
Reactions of 3-(dicyanomethylidene)indan-1-one and 1,3-bis(dicyanomethylidene)indane with β-dimethylaminoacrolein aminal, 3-dimethylamino-1,1,3-trimethoxypropane, DMF acetal, …
Number of citations: 5 link.springer.com
RH Hall, ES Stern - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
Both fission products added alcohols in presence of acidic catalysts and regenerated the 1: 1: 3-trialkoxypropanes, the 1: 3-dialkoxypropenes apparently doing so the more readily. …
Number of citations: 12 pubs.rsc.org
ZA Krasnaya, EO Tret'yakova, VV Kachala… - Russian Chemical …, 2008 - Springer
A reaction of 2,2-disubstituted 1,1-dicyanoethenes with β-dimethylaminoacrolein aminal and 3-dimethylamino-1,1,3-trimethoxypropane leads to substituted 6,6-dicyano-1-dimethyl-…
Number of citations: 1 link.springer.com
P Dagaut, R Liu, TJ Wallington… - International journal of …, 1989 - Wiley Online Library
Using the flash photolysis resonance fluorescence technique, absolute rate constants were determined for the gas phase reactions of hydroxyl radicals with a series of aliphatic …
Number of citations: 21 onlinelibrary.wiley.com
ZA Krasnaya, LA Shvedova, AS Tatikolov… - Russian Chemical …, 2009 - Springer
N-Substituted 4-piperidones react with β-dimethylaminoacrolein aminals to give keto-cyanines containing a piperidine ring. A reaction of 3-dimethylamino-1, 1,3-trimethoxypropane with …
Number of citations: 1 link.springer.com
ZA Krasnaya, EO Tret'yakova, VV Kachala… - Russian Chemical …, 2011 - Springer
Reactions of N-acetyl- and N-benzyl-4-piperidones with aminal of β-dimethylaminoac-rolein yielded ketocyanines bearing piperidine cycle. Reaction of 3-dimethylamino-1,1,3-…
Number of citations: 1 link.springer.com
T Yamakawa, M Takizawa, T Ohnishi, H Koyama… - Catalysis …, 2001 - Elsevier
The addition of methanol to allyl alcohol was investigated with metal oxides and zeolites catalysts in the liquid phase. 3-Methoxy-1-propanol was selectively formed with MgO, ZrO 2 and …
Number of citations: 14 www.sciencedirect.com
O Vitse, F Laurent, TM Pocock, V Bénézech… - Bioorganic & medicinal …, 1999 - Elsevier
New imidazo[1,2-a]pyrazine derivatives have been synthesized either by direct cyclization from pyrazines or by electrophilic substitutions. The presence of electron donating groups on …
Number of citations: 64 www.sciencedirect.com
Y Guindon, AM Faucher, É Bourque… - The Journal of …, 1997 - ACS Publications
To enhance the diastereoselectivity of the hydrogen transfer reaction of acyclic substrates bearing 1,2- or 1,3-diols, the feasibility of a strategy employing bifunctional protecting groups …
Number of citations: 45 pubs.acs.org

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